4-氯-1-苯基吡唑

描述

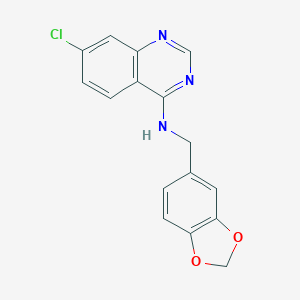

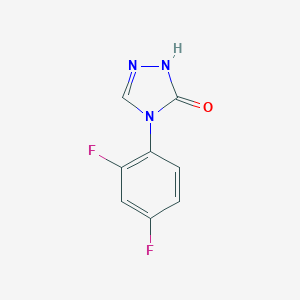

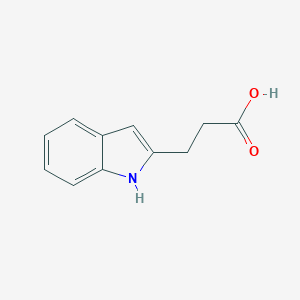

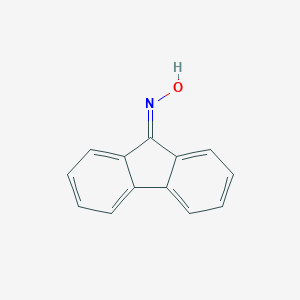

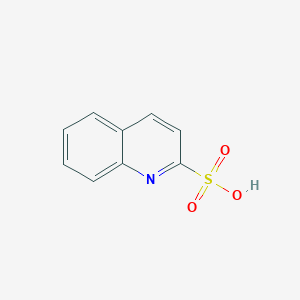

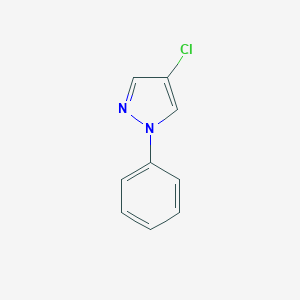

4-Chloro-1-phenylpyrazole is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . This compound is used for research and development purposes .

Synthesis Analysis

Pyrazole derivatives, including 4-Chloro-1-phenylpyrazole, are synthesized using various methods. One approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of 4-Chloro-1-phenylpyrazole consists of a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学研究应用

合成方法和表征

- 合成方法:已经探索了合成与 4-氯-1-苯基吡唑密切相关的 1-苯基吡唑衍生物的各种方法。一种方法涉及由桑德迈尔型反应形成的 4-氰基-1-苯基吡唑水解,强调了吡唑化合物在化学合成中的多功能性 (奥多诺万、卡罗尔和雷利,1960).

- 光谱研究:1-苯基吡唑的光谱性质(包括 4-氯衍生物)已被广泛研究,为它们的化学行为和在各个领域的潜在应用提供了重要的见解 (菲纳尔和拉克汉姆,1968).

药理和生物活性

- 抗菌评价:与 4-氯-1-苯基吡唑结构相似的卤代吡唑衍生物已显示出显着的抗菌特性。这些化合物已被合成并评估了它们的体外抗菌活性,显示出作为潜在抗菌和抗真菌剂的潜力 (西迪基等,2013).

- 杀虫活性:苯基吡唑衍生物,包括氯代衍生物,已被研究其杀虫特性。已知它们作为昆虫中氯离子通道活性的选择性抑制剂,使其成为有效的杀虫剂。此类研究有助于开发更有效和选择性的杀虫剂 (科尔、尼科尔森和卡西达,1993).

化学性质和反应

- 光转置化学:已经对 1-苯基吡唑的光物理和光化学性质进行了研究,其中包括 4-氯衍生物。了解这些性质对于在光化学和相关领域中的潜在应用至关重要 (帕夫利克等,1993).

- 有机金属化学:已经对 1-苯基吡唑化合物与金属的相互作用进行了研究,导致形成有机金属配合物。此类研究为催化和材料科学中的潜在应用奠定了基础 (斯蒂尔,1991).

作用机制

Target of Action

4-Chloro-1-phenylpyrazole is a derivative of the pyrazole class of compounds . Pyrazoles are known to interact with a variety of targets in the body, contributing to their broad range of pharmacological properties . For instance, some 4-arylmethyl-1-phenylpyrazole derivatives have been investigated for their potential as new-generation androgen receptor (AR) antagonists .

Mode of Action

For instance, in the case of androgen receptor antagonists, these compounds may bind to the receptor, preventing its activation and subsequent downstream effects .

Biochemical Pathways

Given the potential role of some pyrazole derivatives as androgen receptor antagonists, it can be inferred that these compounds may influence pathways related to androgen signaling .

Pharmacokinetics

Molecular docking studies and pharmacokinetic properties of similar pyrazole derivatives have been predicted through in silico methods .

Result of Action

Given the potential role of some pyrazole derivatives as androgen receptor antagonists, these compounds may have therapeutic effects against conditions such as castration-resistant prostate cancer (crpc) .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazole derivatives .

安全和危害

未来方向

The synthesis of structurally diverse pyrazole derivatives, including 4-Chloro-1-phenylpyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Researchers continue to explore new and improved applications for these compounds .

属性

IUPAC Name |

4-chloro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWHISBYSDFHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345011 | |

| Record name | 4-Chloro-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-phenylpyrazole | |

CAS RN |

6831-92-1 | |

| Record name | 4-Chloro-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the provided abstract [] demonstrates the successful synthesis of 4-iodo-1-phenylpyrazole and 1-(p-bromophenyl)pyrazole using 1-phenylpyrazol-4-ylmagnesium bromide as a starting material, it specifically states that "4-chloro-1-phenylpyrazole does not" form under the same conditions. This suggests that alternative synthetic routes may be required for the preparation of 4-chloro-1-phenylpyrazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。